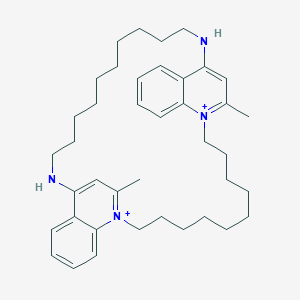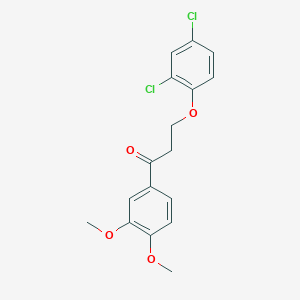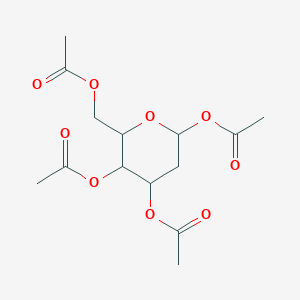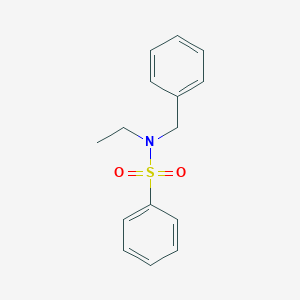![molecular formula C24H18N2O8 B231025 Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate, also known as TMIPC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TMIPC is a complex organic molecule with a unique structure that makes it an attractive candidate for use in a variety of research fields. In
Mechanism of Action
The exact mechanism of action of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is not yet fully understood. However, studies have suggested that Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate may act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt the normal functioning of the cell cycle.
Biochemical and Physiological Effects
Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has a number of biochemical and physiological effects that make it an attractive candidate for use in scientific research. Studies have shown that Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has potent anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate for use in lab experiments is its unique structure, which makes it an attractive candidate for use in a variety of research fields. Additionally, Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate in lab experiments. For example, the synthesis of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is a complex and time-consuming process that requires a high level of expertise in synthetic organic chemistry. Additionally, Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Future Directions
There are a number of potential future directions for research on Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate. One area of research that is likely to receive increased attention in the coming years is the use of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate in the treatment of cancer. Additionally, there is growing interest in the potential use of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Other potential future directions for research on Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate include exploring its use in the treatment of inflammatory diseases and investigating its potential as an antioxidant. Overall, Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is a promising compound that has the potential to make a significant contribution to scientific research in a variety of fields.
Synthesis Methods
The synthesis of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is a complex process that involves several steps. The first step is the synthesis of the precursor molecule, 1,2,6,7-tetrahydroindolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-5,8-dicarboxylic acid. This is achieved through a series of chemical reactions that involve the use of various reagents and catalysts. The resulting precursor molecule is then subjected to a series of further chemical reactions that result in the formation of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate. The synthesis of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is a time-consuming and challenging process that requires a high level of expertise in synthetic organic chemistry.
Scientific Research Applications
Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has been shown to have potent anti-cancer properties, with studies demonstrating its ability to inhibit the growth of a variety of cancer cell lines. Additionally, Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for use in cancer therapy.
Another area of research where Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has shown promise is in the field of neuroscience. Studies have demonstrated that Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has the ability to cross the blood-brain barrier, making it a potentially useful tool for the treatment of neurological disorders. Additionally, Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has been shown to have neuroprotective properties, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C24H18N2O8 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate |
InChI |
InChI=1S/C24H18N2O8/c1-31-21(27)15-11-7-5-9-14-20-18(24(30)34-4)16(22(28)32-2)12-8-6-10-13(26(12)20)19(25(11)14)17(15)23(29)33-3/h5-10H,1-4H3 |
InChI Key |
QTGAEJBGSWUAAH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CC=C3N2C(=C1C(=O)OC)C4=CC=CC5=C(C(=C3N54)C(=O)OC)C(=O)OC |
Canonical SMILES |
COC(=O)C1=C2C=CC=C3N2C(=C1C(=O)OC)C4=CC=CC5=C(C(=C3N54)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)
![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)



![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)







